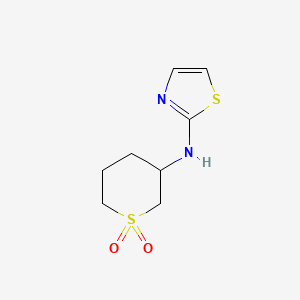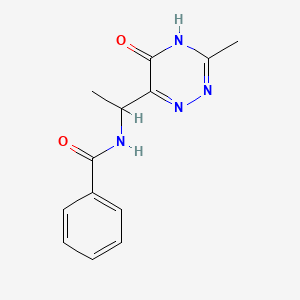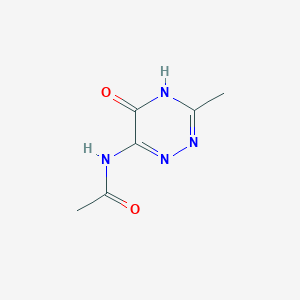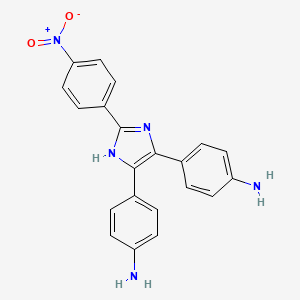
4,4'-(2-(4-Nitrophenyl)-1H-imidazole-4,5-diyl)dianiline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(2-(4-Nitrophenyl)-1H-imidazole-4,5-diyl)dianiline is a complex organic compound that features an imidazole ring substituted with a nitrophenyl group and two aniline groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-(4-Nitrophenyl)-1H-imidazole-4,5-diyl)dianiline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and formaldehyde.
Coupling Reaction: The final step involves coupling the nitrophenyl-imidazole intermediate with aniline under basic conditions, often using a catalyst such as copper(I) iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
4,4’-(2-(4-Nitrophenyl)-1H-imidazole-4,5-diyl)dianiline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid, and other electrophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 4,4’-(2-(4-Aminophenyl)-1H-imidazole-4,5-diyl)dianiline.
Substitution: Halogenated or sulfonated derivatives.
Oxidation: Quinone derivatives.
科学研究应用
4,4’-(2-(4-Nitrophenyl)-1H-imidazole-4,5-diyl)dianiline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including kinase inhibitors and antimicrobial agents.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Catalysis: It acts as a ligand in coordination chemistry, facilitating various catalytic processes.
作用机制
相似化合物的比较
Similar Compounds
4-Nitrophenylthiomorpholine: Used as a precursor in medicinal chemistry.
Thiazole Derivatives: Known for their diverse biological activities, including antimicrobial and antitumor properties.
Carbamates of 4-Nitrophenylchloroformate: Exhibits antimicrobial and antioxidant activities.
Uniqueness
4,4’-(2-(4-Nitrophenyl)-1H-imidazole-4,5-diyl)dianiline is unique due to its specific structural features, which confer distinct electronic and steric properties. These properties make it particularly effective in applications requiring precise molecular interactions, such as targeted drug design and advanced material synthesis.
属性
CAS 编号 |
171861-33-9 |
|---|---|
分子式 |
C21H17N5O2 |
分子量 |
371.4 g/mol |
IUPAC 名称 |
4-[4-(4-aminophenyl)-2-(4-nitrophenyl)-1H-imidazol-5-yl]aniline |
InChI |
InChI=1S/C21H17N5O2/c22-16-7-1-13(2-8-16)19-20(14-3-9-17(23)10-4-14)25-21(24-19)15-5-11-18(12-6-15)26(27)28/h1-12H,22-23H2,(H,24,25) |
InChI 键 |
SLNXFDPTTOAPEP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(N=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


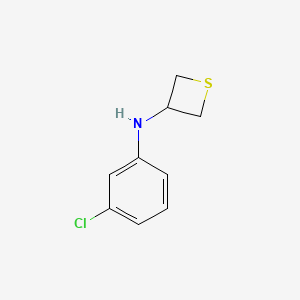
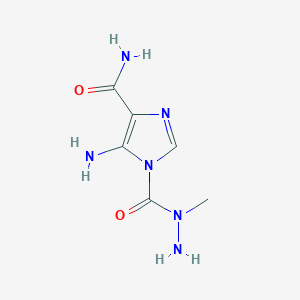
![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(3-hydroxy-3-methylcyclobutyl)acetamide](/img/structure/B12934623.png)
![{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}acetic acid](/img/structure/B12934634.png)
![tert-Butyl (R)-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12934637.png)
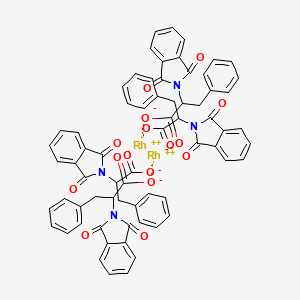
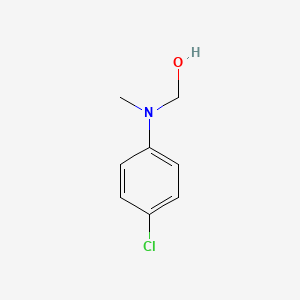
![Rel-(1R,2S,4S)-1-(mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12934657.png)
![3-[(Dimethylsulfamoyl)amino]-N-(pyrimidin-2-yl)benzamide](/img/structure/B12934661.png)

